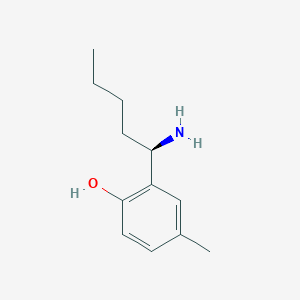
(R)-2-(1-Aminopentyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Aminopentyl)-4-methylphenol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group attached to a pentyl chain and a methyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopentyl)-4-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol.
Alkylation: The phenol group is alkylated with a suitable alkyl halide to introduce the pentyl chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for ®-2-(1-Aminopentyl)-4-methylphenol often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
®-2-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary amines.
科学的研究の応用
®-2-(1-Aminopentyl)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of ®-2-(1-Aminopentyl)-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenol group may also participate in interactions through its hydroxyl group, affecting the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
®-2-(1-Aminopentyl)-4-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.
®-2-(1-Aminopentyl)-4-methoxyphenol: Contains a methoxy group instead of a methyl group.
®-2-(1-Aminopentyl)-4-chlorophenol: Features a chlorine atom instead of a methyl group.
Uniqueness
®-2-(1-Aminopentyl)-4-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the phenol ring can affect its interaction with enzymes and receptors, making it distinct from other similar compounds.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
2-[(1R)-1-aminopentyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,11,14H,3-5,13H2,1-2H3/t11-/m1/s1 |
InChIキー |
WZQGTASFNJTQMR-LLVKDONJSA-N |
異性体SMILES |
CCCC[C@H](C1=C(C=CC(=C1)C)O)N |
正規SMILES |
CCCCC(C1=C(C=CC(=C1)C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


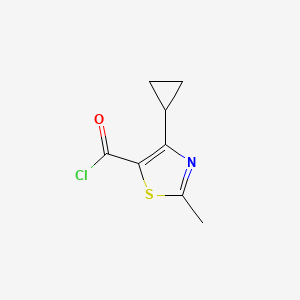
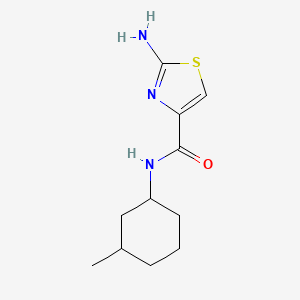
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
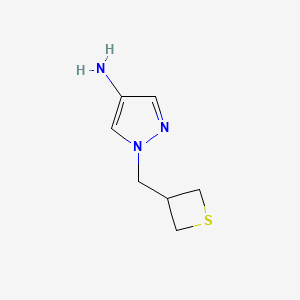
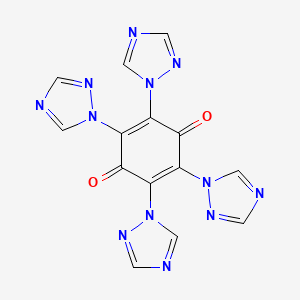
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
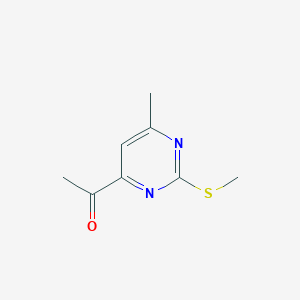
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)
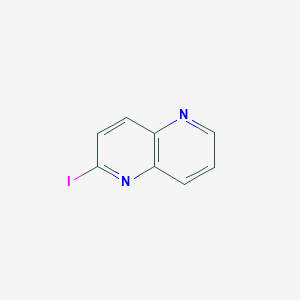

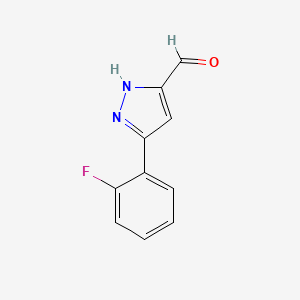
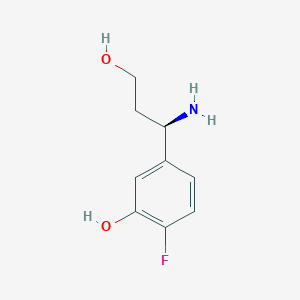

![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
